3,5,6-Trichlorosalicylic acid
Overview
Description
3,5,6-Trichlorosalicylic acid is a derivative of salicylic acid, characterized by the presence of three chlorine atoms at the 3rd, 5th, and 6th positions on the benzene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
For more in-depth research, you might explore the photophysical aspects of TCSA, as it exhibits anomalous dual emission and an excited state intramolecular proton transfer (ESIPT) reaction . Keep in mind that further studies are needed to fully elucidate its mechanisms. 🧪
: On the Photophysics of 3,5,6-Trichlorosalicylic Acid: Spectroscopic Study Combined with Hartree-Fock and Density Functional Theory Calculations
Biochemical Analysis
Biochemical Properties
3,5,6-Trichlorosalicylic acid is known to participate in various biochemical reactions
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trichlorosalicylic acid typically involves the chlorination of salicylic acid. The process begins with the chlorination of salicylic acid in concentrated sulfuric acid, followed by the use of an iodine catalyst to achieve the trichlorination. The reaction is carried out at elevated temperatures, around 70°C, for a period of 2 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of fuming sulfuric acid and a potassium iodide catalyst to facilitate the chlorination reaction. The entire process is conducted in a single reaction vessel, making it efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trichlorosalicylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed:
Substitution Reactions: Products may include derivatives with hydroxyl or other functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the compound.
Scientific Research Applications
3,5,6-Trichlorosalicylic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of new drugs.
Comparison with Similar Compounds
Salicylic Acid: The parent compound, which lacks the chlorine substitutions.
5-Chlorosalicylic Acid: A derivative with a single chlorine atom at the 5th position.
3,5-Dichlorosalicylic Acid: A derivative with two chlorine atoms at the 3rd and 5th positions.
Uniqueness: 3,5,6-Trichlorosalicylic acid is unique due to the presence of three chlorine atoms, which significantly alter its chemical and photophysical properties compared to its analogs. The increased number of chlorine substitutions enhances its stability and reactivity, making it suitable for specific applications that other derivatives may not fulfill .
Properties
IUPAC Name |
2,3,5-trichloro-6-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHCUZVBIMTHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068265 | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40932-60-3 | |
Record name | 2,3,5-Trichloro-6-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40932-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040932603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,3,5-trichloro-6-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6-trichlorosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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